molecular formula C13H14N2O B1269750 4-Benzyloxyphenylhydrazine CAS No. 51145-58-5

4-Benzyloxyphenylhydrazine

Cat. No.: B1269750
CAS No.: 51145-58-5
M. Wt: 214.26 g/mol
InChI Key: UFZKWTITXBRSPK-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylhydrazine is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxyphenylhydrazine typically involves the reduction of 4-benzyloxyaniline hydrochloride. The process begins with the diazotization of 4-benzyloxyaniline hydrochloride using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then reduced using tin(II) chloride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

4-Benzyloxyphenylhydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylhydrazine involves its interaction with specific molecular targets, such as enzymes. The hydrazine moiety can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 4-Ethoxyphenylhydrazine
  • 4-Phenylhydrazine

Comparison: 4-Benzyloxyphenylhydrazine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties compared to other phenylhydrazine derivatives. This group enhances its reactivity and allows for specific interactions in chemical and biochemical reactions. The benzyloxy group also influences the compound’s solubility and stability, making it suitable for various applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZKWTITXBRSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295601
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-58-5
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51145-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Phenylmethoxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-benzyloxyphenylhydrazine hydrochloride (Intermediate C) (25.0 g) and 1.0 equiv of sodium methoxide in methanol (110 ml) was refluxed for 30 min. The reaction was cooled and the precipitate was collected by vacuum filtration. The crude material was washed with water, and ether and dried under vacuum to give 14.2 g of the desired product, m.p. 101-103° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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